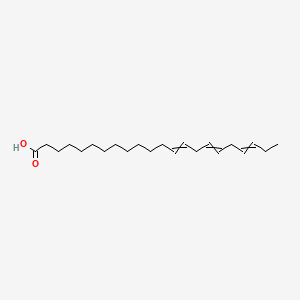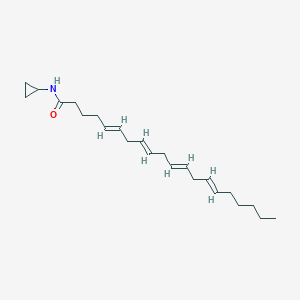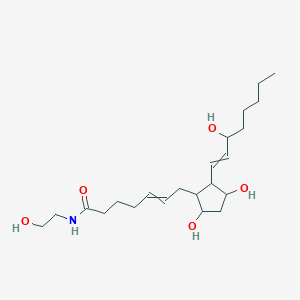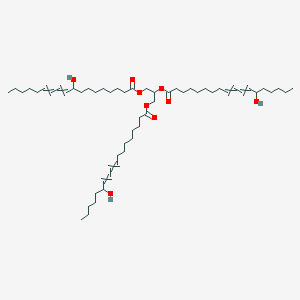
12(S)-HHTrE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12(S)-Hydroxyheptadecatrienoic acid is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is part of the family of hydroxyeicosatetraenoic acids, which play significant roles in various physiological and pathological processes, including inflammation and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroxyheptadecatrienoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenase enzymes, which introduce a hydroperoxy group at the 12th carbon position of arachidonic acid. The hydroperoxy intermediate is then reduced to form the hydroxyl group, resulting in the formation of 12(S)-Hydroxyheptadecatrienoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroxyheptadecatrienoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where they convert arachidonic acid into 12(S)-Hydroxyheptadecatrienoic acid under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
12(S)-Hydroxyheptadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form various oxylipins.
Reduction: The hydroxyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed
Oxidation: Various oxylipins, including hydroperoxides and ketones.
Reduction: Corresponding alcohols.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
12(S)-Hydroxyheptadecatrienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the role of lipoxygenases.
Biology: It is involved in the regulation of inflammatory responses and immune cell signaling.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions related to immune dysregulation.
Industry: It is used in the production of bioactive lipids and as a biochemical tool in research.
Mecanismo De Acción
12(S)-Hydroxyheptadecatrienoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The compound also modulates the activity of enzymes involved in the metabolism of other bioactive lipids, thereby influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5(S)-Hydroxyheptadecatrienoic acid
- 15(S)-Hydroxyheptadecatrienoic acid
- Leukotriene B4
Uniqueness
12(S)-Hydroxyheptadecatrienoic acid is unique due to its specific position of hydroxylation and its role in modulating immune responses. Unlike other hydroxyeicosatetraenoic acids, it has a distinct set of biological activities and receptor interactions, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C17H28O3 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(5Z,8Z,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6-,14-11+ |
Clave InChI |
KUKJHGXXZWHSBG-NDXHYAEVSA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C\C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


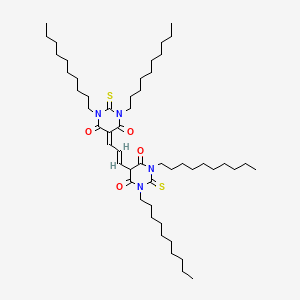


![[3H]resolvin D1](/img/structure/B10767277.png)
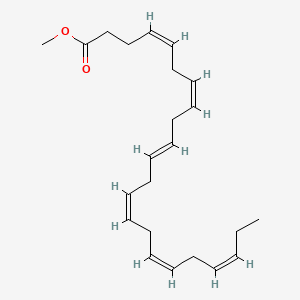
![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)

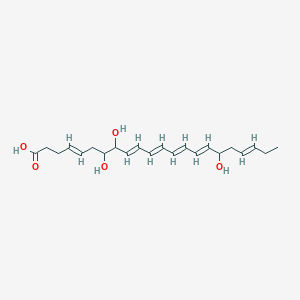
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
